The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazide derivatives. Various synthetic strategies and reaction conditions are employed depending on the specific target molecule. [, , , , , , , , , , ]
Compound Description: (I) is a heterocyclic 1,3,4-oxadiazole derivative characterized by a methoxyphenyl ring and a benzonitrile group attached to its carbon atoms.
N-(4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide (II)
Compound Description: Similar to (I), (II) is also a 1,3,4-oxadiazole derivative but differs in its substituents. It features a chlorophenyl ring and an acetamide group attached to the oxadiazole core.
N-Substituted Derivatives of 5-(4-chlorophenyl)1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide
Compound Description: This series of compounds features a 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl moiety linked to various N-alkyl/aryl substituted 2-bromoacetamide groups through a sulfur atom. These derivatives were synthesized and evaluated for their antimicrobial and hemolytic activities.
Compound Description: This compound features a 1,3,4-oxadiazole ring connected to a methanesulfonamide group and a (2-phenylethenyl)sulfonylmethyl moiety. It exhibits intermolecular hydrogen bonding in its crystal structure.
Compound Description: This structure contains a 4,5-dihydro-1,3,4-oxadiazole ring with a thioxo group, linked to a chlorophenyl ring through a butylamide chain. The molecule adopts an anti-orientation between the amide N-H and C=O bonds.
Compound Description: This compound exhibits nematocidal activity against Bursaphelenchus xylophilus. It features a 1,2,4-oxadiazole ring connected to a 1,3,4-thiadiazole ring through a thiomethylene bridge.
Compound Description: Similar to 4i, this compound demonstrates good nematocidal activity against Bursaphelenchus xylophilus. It shares the 1,2,4-oxadiazole and 1,3,4-thiadiazole scaffold but differs in the substituent on the benzene ring attached to the oxadiazole.
Compound Description: This molecule exhibits potent antibacterial activity and incorporates a 1,3,4-oxadiazole ring system within a larger phthalazine-based structure.
Compound Description: This compound, structurally analogous to 3c, also displays potent antibacterial activity. It features a 1,3,4-oxadiazole ring within a phthalazine scaffold, differing from 3c in the substituent on the benzene ring linked to the oxadiazole.
Compound Description: Exhibiting good antibacterial activity, this compound includes a 1,3,4-oxadiazole ring linked to a phthalazine moiety and a chalcone unit.
Compound Description: Structurally similar to 5d, this compound also demonstrates potent antibacterial activity. It shares the 1,3,4-oxadiazole-phthalazine-chalcone scaffold but differs in the substituents on the chalcone's phenyl ring.
Compound Description: This molecule exhibits notable cytotoxic activity against the HeLa cell line. It features a quinazolinone ring system linked to a 1,3,4-oxadiazole unit through a sulfur atom.
N-Substituted Derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide
Compound Description: This series of compounds features a 1,3,4-oxadiazole ring linked to a piperidine ring through a sulfonamide group. These derivatives were designed as potential drug candidates for Alzheimer's disease and were screened for acetylcholinesterase (AChE) enzyme inhibition activity.
Compound Description: These compounds contain a 1,3,4-oxadiazole ring attached to a piperidine ring through a sulfonamide group and to various N-aryl-2-acetamide moieties via a sulfur atom. The series was synthesized and evaluated for antibacterial activity.
Compound Description: This series of compounds incorporates a benzimidazole ring linked to a 1,3,4-oxadiazole unit through an ethyl bridge. These derivatives were synthesized and screened for their antibacterial activity against Bacillus subtilis and Escherichia coli.
Compound Description: This compound displayed promising in vitro anticancer activity against various cancer cell lines, including SNB-75, MDA-MB-231/ATCC, and T-47D. It features a 1,3,4-oxadiazole ring connected to a chlorophenyl group and a methoxyaniline moiety through a methylene bridge.
(2E)-3-(3,4-Difluorophenyl)-2-(5-(hydroxy(pyridin-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-N-methylacrylimidic acid (Compound C)
Compound Description: This compound demonstrated potent anti-E. coli O157:H7 activity in in vitro assays. In silico studies indicated inhibitory effects against stx-1 and stx-2 through hydrogen bond formation. It features a 1,3,4-oxadiazol ring system connected to a difluorophenyl group, a pyridine ring, and a methylacrylimidic acid moiety.
Compound Description: This series of pyrazole and oxadiazole hybrids was synthesized using both conventional and microwave-assisted methods. These compounds exhibited significant antitubercular activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. They feature a 1,3,4-oxadiazole ring linked to a pyrazole ring and various substituted hydrazide moieties.
Compound Description: These compounds, containing a 1,3,4-oxadiazole ring system, were synthesized and evaluated for their anti-inflammatory activity against carrageenan-induced edema in albino rats. They feature a 1,3,4-oxadiazole ring linked to a substituted cinnamoyl moiety and a bromobenzoic acid group.
Compound Description: These compounds, synthesized from the previously mentioned compounds 1-4, were also evaluated for their anti-inflammatory activity. They feature a 1,3,4-oxadiazole ring system connected to a pyrazoline ring and an anthranilic acid moiety.
Compound Description: This class of compounds, featuring a 1,3,4-oxadiazole ring linked to a thiazole ring, was investigated for antimicrobial activity.
Quinoxaline-Oxadiazole Hybrids (7)
Compound Description: These hybrid molecules, incorporating both quinoxaline and 1,3,4-oxadiazole rings, were studied for their antimicrobial properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.